3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
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Description
“3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is an organic compound with the molecular formula C13H13ClN2O2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms at adjacent positions .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring carries two methyl groups and a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 264.71 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 294.0771200 g/mol . The topological polar surface area is 64.4 Ų .Scientific Research Applications
Subheading Environmental Persistence of Related Compounds
Parabens, structurally related to 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, are primarily used as preservatives in various products. Research indicates that while they are biodegradable, their continuous introduction into the environment from various sources makes them ubiquitous in water bodies and sediments. The study highlights the need for further research on the toxicity of chlorinated by-products of these compounds, which are more stable and persistent than their parent compounds (Haman et al., 2015).
Synthetic Utility and Chemical Reactivity
Subheading Chemical Reactivity and Synthesis Applications
The pyrazole moiety, which is part of the structure of this compound, is a significant pharmacophore and synthon in organic synthesis. Pyrazoles exhibit a wide range of biological activities and are used in the synthesis of many biologically active compounds. This indicates the potential utility of this compound in medicinal chemistry and drug development due to its pyrazole core (Dar & Shamsuzzaman, 2015). Additionally, the reactivity of certain pyrazoline derivatives showcases their importance as building blocks in the synthesis of various heterocyclic compounds, indicating the potential of this compound in heterocyclic synthesis and dye creation (Gomaa & Ali, 2020).
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQJRIFWUSACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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